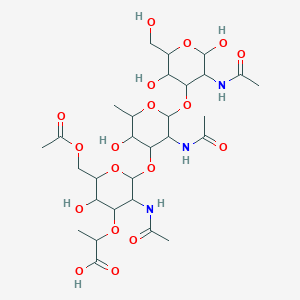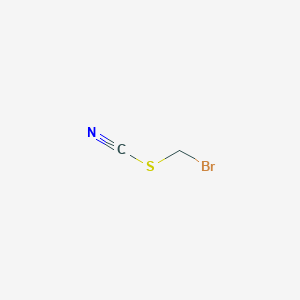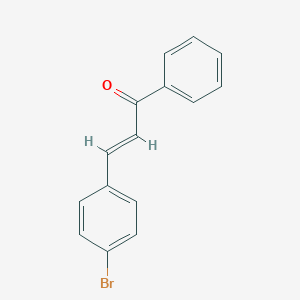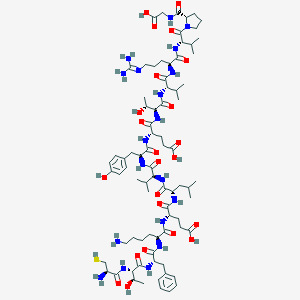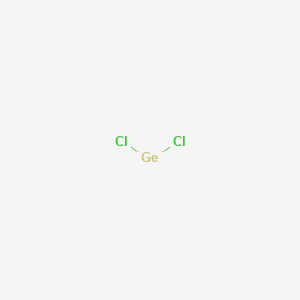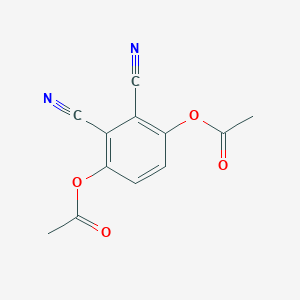
1,4-二乙酰氧基-2,3-二氰基苯
描述
1,4-Diacetoxy-2,3-dicyanobenzene (ADB) is a compound that has been utilized in the measurement of intracellular pH using flow cytometry. ADB is capable of entering cells and undergoing cleavage to produce the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH). This process allows for the monitoring of pH changes within cells, which is crucial for understanding various cellular processes and the effects of different treatments on cell physiology .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of ADB, they do provide insights into related compounds and their chemical behavior. For instance, 1,2-dicyanobenzene, which shares the dicyanobenzene moiety with ADB, has been studied as a precursor to phthalocyanines, indicating the potential reactivity of the cyano groups in such compounds . This information could be relevant when considering the synthetic pathways that might be used to create ADB or related molecules.
Molecular Structure Analysis
The structure of ADB is not directly analyzed in the provided papers, but the structure of a related compound, 1,2-dicyanobenzene, has been described. This molecule exhibits mirror symmetry with slightly bent cyano groups above the plane of the benzene ring. The bond lengths and internal angles within the benzene ring deviate slightly from the expected values, which could suggest similar structural characteristics for ADB .
Chemical Reactions Analysis
ADB's chemical reactivity is highlighted in its use as a pH indicator. Upon entering cells, ADB is hydrolyzed to DCH, which is the actual fluorescent species used for pH measurements. The hydrolysis and the stability of the resulting DCH are influenced by factors such as incubation conditions and esterase activity within the cells. It is also noted that ADB can be toxic to cells when exposed to a UV laser beam at concentrations greater than 5 micrograms/ml . This toxicity is an important consideration when using ADB in experimental setups.
Physical and Chemical Properties Analysis
The physical and chemical properties of ADB are inferred from its behavior in biological systems. ADB is non-toxic to cells at concentrations up to 20 micrograms/ml, which suggests a degree of biocompatibility. The compound's ability to be cleaved by esterases to a fluorescent species indicates that it has reactive ester bonds. The stability of the pH measurements using ADB is sensitive to temperature and the presence of potassium ions, which implies that ADB's properties can be influenced by the ionic composition of the environment .
科学研究应用
细胞内pH值测量
1,4-二乙酰氧基-2,3-二氰基苯(ADB)被用于通过流式细胞术测量细胞内pH值。ADB进入细胞并转化为荧光pH指示剂2,3-二氰基-对羟基苯酚(DCH)。该方法在6.4至8.0范围内提供了优秀的pH值测量重现性,分辨率为≤0.05 pH单位。然而,在ADB水解过程中存在一种瞬时荧光物种可能导致错误的pH读数,因此需要对孵育条件和酯酶活性进行仔细校准和控制,以获得准确的结果(Cook & Fox, 1988)。
超分子结构中的封装-客体旋转
该化合物已在超分子陀螺仪的背景下进行研究。它可以被封装在自组装的杂环囊中,形成一个系统,其中它沿着囊的轴线旋转。这种行为展示了分子系统的动态特征,对于分子机器的发展可能具有重要意义(Kitagawa et al., 2009)。
光化学反应
在光化学中,1,4-二乙酰氧基-2,3-二氰基苯参与与各种烯烃的光取代反应。这一过程受到二氰基苯的取代基的影响,展示了该化合物在有机合成中作为光敏剂的作用(Borg, Arnold, & Cameron, 1984)。
电催化和有机合成
该化合物已在电催化和有机合成的背景下进行探索。例如,它与各种试剂和催化剂的反应导致了新分子的产生和反应机制的探索,增进了我们对有机化学过程的理解(Mondal, Samanta, Jana, & Hajra, 2017)。
聚合物合成
它作为合成新型聚合物的构建块,例如手性发光有机硼聚合物。这些聚合物表现出独特的特性,如强烈的蓝绿光发射,展示了1,4-二乙酰氧基-2,3-二氰基苯在材料科学中的潜力(Nagai et al., 2009)。
安全和危害
When handling “1,4-Diacetoxy-2,3-dicyanobenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
(4-acetyloxy-2,3-dicyanophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCGBVAZDYTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232458 | |
| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetoxy-2,3-dicyanobenzene | |
CAS RN |
83619-73-2 | |
| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
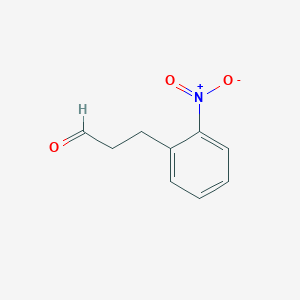

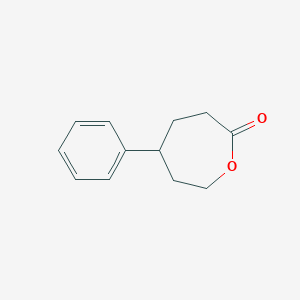
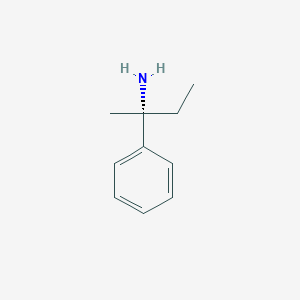
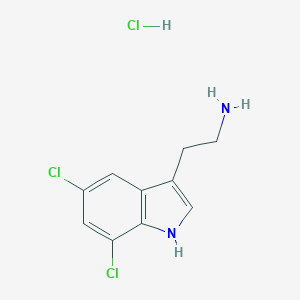
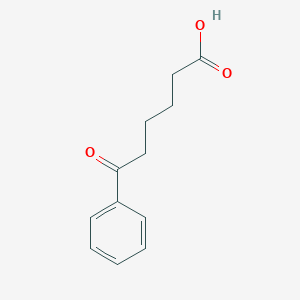
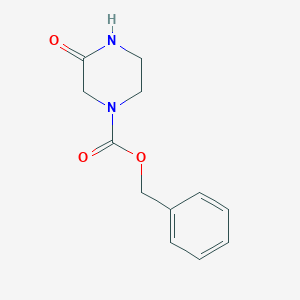
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
